Pomalidomide-PEG3-propargyl
Description
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Structure
3D Structure
Properties
Molecular Formula |
C22H25N3O7 |
|---|---|
Molecular Weight |
443.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethylamino]isoindole-1,3-dione |
InChI |
InChI=1S/C22H25N3O7/c1-2-9-30-11-13-32-14-12-31-10-8-23-16-5-3-4-15-19(16)22(29)25(21(15)28)17-6-7-18(26)24-20(17)27/h1,3-5,17,23H,6-14H2,(H,24,26,27) |
InChI Key |
YSSIVHKUPRCITJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOCCOCCOCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
The Conceptual Framework of Targeted Protein Degradation Tpd
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that harnesses the cell's own quality control machinery to eliminate disease-causing proteins. nih.govnih.gov Unlike traditional inhibitors that merely block a protein's function, TPD results in the complete removal of the target protein from the cell. nih.govresearchgate.net This is achieved by co-opting the ubiquitin-proteasome system (UPS), the cell's natural apparatus for degrading unwanted or damaged proteins. researchgate.netyoutube.comstjude.org
The process begins with a bifunctional molecule that acts as a bridge, simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase. researchgate.netnih.gov This induced proximity facilitates the transfer of ubiquitin, a small regulatory protein, from the E3 ligase to the POI. The "tagged" POI is then recognized and degraded by the proteasome, a large protein complex that acts as the cell's garbage disposal. stjude.orgacs.org A key advantage of TPD is its catalytic nature; a single degrader molecule can trigger the destruction of multiple POI molecules, making it a highly efficient process. nih.gov This approach has opened up the possibility of targeting proteins that were previously considered "undruggable" because they lack the well-defined binding pockets required for traditional inhibitors. nih.govresearchgate.net
Pomalidomide Peg3 Propargyl As a Core Building Block for Proteolysis Targeting Chimeras Protacs
Proteolysis-targeting chimeras (PROTACs) are the workhorses of TPD. researchgate.netresearchgate.net These heterobifunctional molecules are composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. escholarship.orgtocris.com The design and synthesis of effective PROTACs rely on a modular approach, where different combinations of these three elements can be assembled to optimize degradation of a specific target. escholarship.org
Pomalidomide-PEG3-propargyl is a crucial reagent in the construction of PROTACs. It provides two of the three essential components in a single, ready-to-use package:
Pomalidomide (B1683931): This moiety serves as the E3 ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase complex. nih.govnih.govnih.gov Pomalidomide and its analogs, known as immunomodulatory drugs (IMiDs), have a well-established history of binding to CRBN and inducing the degradation of specific proteins. nih.govnih.gov The majority of CRBN-targeting PROTACs utilize derivatives of pomalidomide. researchgate.net
PEG3-propargyl: This component is a flexible polyethylene (B3416737) glycol (PEG) linker terminating in a propargyl group. The PEG linker provides the necessary spacing and solubility for the PROTAC to effectively bridge the POI and the E3 ligase. rndsystems.combroadpharm.com The terminal propargyl group (an alkyne) is a versatile chemical handle that allows for straightforward conjugation to a POI-binding ligand via "click chemistry" or other coupling reactions. tenovapharma.comsigmaaldrich.com
The availability of pre-functionalized building blocks like this compound significantly streamlines the process of creating PROTAC libraries for screening and optimization. sigmaaldrich.comsigmaaldrich.com Researchers can readily attach various POI ligands to this core structure to generate a diverse set of PROTAC candidates.
The Significance of Bifunctional Molecules in Contemporary Chemical Biology
Pomalidomide (B1683931) Moiety: Cereblon (CRBN) E3 Ligase Engagement
The pomalidomide component of Pomalidomide-PEG3-propargyl serves as the critical E3 ligase-recruiting element. Pomalidomide is a member of the immunomodulatory drug (IMiD) family, which are well-characterized for their ability to bind to Cereblon (CRBN), a substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4-CRBN) complex. researchgate.netnih.gov This interaction is central to the mechanism of action for TPD strategies that utilize this particular E3 ligase.
Pomalidomide's Role as an Immunomodulatory Drug (IMiD) Derived Scaffold
Pomalidomide belongs to a class of compounds known as immunomodulatory drugs (IMiDs), which also includes thalidomide (B1683933) and lenalidomide. nih.gov Initially recognized for their immunomodulatory and anti-angiogenic properties, the discovery of their interaction with CRBN has led to their widespread adoption as scaffolds for the design of PROTACs and other TPD molecules. researchgate.netnih.gov The use of pomalidomide as the CRBN-recruiting moiety in this compound leverages the well-established and potent binding affinity of IMiDs for CRBN. researchgate.net This provides a reliable and effective means of hijacking the CRL4-CRBN E3 ligase for the degradation of specific proteins of interest. The modular nature of PROTACs allows for the combination of a pomalidomide-based CRBN ligand with a wide variety of ligands for different target proteins, enabling the development of highly specific protein degraders. jove.com
Polyethylene (B3416737) Glycol (PEG3) Linker: Structural and Biological Implications
The PEG3 linker in this compound is a short chain of three repeating ethylene (B1197577) glycol units. This linker plays a multifaceted role, influencing not only the structural dynamics of the molecule but also its biological properties. The choice of linker is a critical aspect of PROTAC design, as it can significantly impact the efficacy of target protein degradation. precisepeg.comresearchgate.net
Influence on Ternary Complex Formation and Conformational Dynamics
The length and flexibility of the linker are crucial determinants of successful ternary complex formation. nih.govprecisepeg.com The PEG3 linker in this compound provides a specific spatial separation between the pomalidomide moiety and the propargyl group, which will ultimately be conjugated to a target protein ligand. This spacing is critical to allow for the simultaneous binding of the PROTAC to both CRBN and the target protein without significant steric hindrance. The flexibility of the PEG linker, due to the free rotation around the C-O bonds, allows the PROTAC to adopt a range of conformations, which can be beneficial for accommodating the different topographies of the CRBN and target protein surfaces. chempep.comnih.gov This conformational plasticity can help to optimize the protein-protein interactions within the ternary complex, leading to more efficient ubiquitination and degradation of the target protein. nih.gov
Modulation of Molecular Properties for Biological Research Applications
Beyond its structural role, the PEG3 linker also imparts favorable physicochemical properties to the this compound molecule and any subsequent PROTACs derived from it. Polyethylene glycol is known for its hydrophilicity, which can improve the aqueous solubility of conjugated molecules. axispharm.comresearchgate.netmolecularcloud.org This is particularly important for biological research applications, as it can enhance the bioavailability and cellular permeability of the compound. axispharm.com Furthermore, PEGylation, the process of attaching PEG chains to molecules, can help to reduce non-specific binding and improve the pharmacokinetic profile of a drug. chempep.commolecularcloud.org The PEG3 linker in this compound contributes to these desirable properties, making it a valuable tool for the development of effective and well-behaved PROTACs for in vitro and in vivo studies. researchgate.netnih.govresearchgate.netsigmaaldrich.com
Propargyl Group: Bioorthogonal Handle for Covalent Functionalization
The terminal propargyl group of this compound is a key functional handle that enables the covalent attachment of this building block to other molecules. tenovapharma.comtenovapharma.com The propargyl group, which contains a terminal alkyne, is a versatile reactive partner for a variety of bioorthogonal reactions. nih.govwikipedia.orgacs.orgwebsite-files.com
Bioorthogonal chemistry refers to chemical reactions that can occur in a biological environment without interfering with native cellular processes. wikipedia.orgacs.orgwebsite-files.com The propargyl group is a prime example of a bioorthogonal functional group, as alkynes are generally absent from biological systems. nih.gov This allows for the highly specific and efficient conjugation of this compound to a molecule containing a complementary reactive group, such as an azide (B81097), through a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC or SPAAC), commonly known as "click chemistry". nih.govresearchgate.net This reaction is widely used in chemical biology and drug discovery for the synthesis of complex molecular probes and therapeutic agents. nih.govresearchgate.netnih.govprecisepeg.comresearchgate.netaxispharm.comresearchgate.netmolecularcloud.orgtenovapharma.com In the context of this compound, the propargyl group provides a convenient and reliable method for attaching a ligand for a specific protein of interest, thereby completing the synthesis of a functional PROTAC. tenovapharma.com
Mechanistic Elucidation of Pomalidomide Peg3 Propargyl Mediated Protein Degradation
Spatiotemporal Control of Ternary Complex Formation
The initiation of protein degradation by a Pomalidomide-PEG3-propargyl-based PROTAC is contingent upon the formation of a stable ternary complex, consisting of the PROTAC molecule, the target protein, and the E3 ubiquitin ligase Cereblon (CRBN). The propargyl group in this compound serves as a reactive handle for attaching a ligand that specifically binds to the target protein, while the pomalidomide (B1683931) moiety recruits the CRBN E3 ligase.
The formation of this ternary complex is a dynamic process influenced by both spatial and temporal factors within the cellular environment. The subcellular localization of both the target protein and CRBN plays a crucial role. For instance, a PROTAC targeting a nuclear protein will be most effective if it can efficiently transport into the nucleus and co-localize with its targets.
Visualization techniques, such as the Fluoppi system, have enabled the real-time observation of ternary complex formation in living cells. nih.gov Studies using CRBN-dependent BET protein degraders have shown that these molecules induce the formation of specific fluorescent foci, primarily within the nucleus, shortly after administration. nih.gov The duration of these foci has been correlated with the degradation efficiency of the PROTAC, highlighting the importance of a stable and sustained ternary complex for effective protein degradation. nih.gov
The stability of the ternary complex is not solely dependent on the binary binding affinities of the PROTAC for the target protein and CRBN. Cooperative interactions between the target protein and CRBN, induced by the PROTAC, are critical for forming a stable and productive complex. nih.gov The PEG3 linker in this compound provides the necessary flexibility and length to allow for optimal orientation of the target protein and CRBN, facilitating these cooperative interactions.
Principles of Substrate Polyubiquitination by CRBN E3 Ligase Complex
Once the ternary complex is formed, the CRBN E3 ligase complex is brought into close proximity with the target protein. CRBN is a substrate receptor for the Cullin-RING Ligase 4 (CRL4) E3 ubiquitin ligase complex (CRL4^CRBN^). researchgate.netbiorxiv.org This complex consists of Cullin 4 (CUL4), ROC1 (also known as RBX1), and Damaged DNA Binding Protein 1 (DDB1). researchgate.net
The primary function of the CRL4^CRBN^ complex is to catalyze the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the substrate protein. The PROTAC, by bringing the target protein to CRBN, effectively designates it as a "neosubstrate" for the E3 ligase. biorxiv.org
The process of polyubiquitination involves a cascade of enzymatic reactions. Initially, a ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner. The activated ubiquitin is then transferred to an E2 enzyme. The CRL4^CRBN^ complex, with the target protein bound via the PROTAC, then recruits the charged E2 enzyme. This proximity allows for the efficient and processive transfer of multiple ubiquitin molecules to the target protein, forming a polyubiquitin chain. This chain serves as a recognition signal for the 26S proteasome, the cellular machinery responsible for protein degradation.
Catalytic Turnover and Efficacy of PROTACs Derived from this compound
A key feature of PROTACs, including those derived from this compound, is their catalytic mode of action. Unlike traditional enzyme inhibitors that require stoichiometric binding to their target, a single PROTAC molecule can induce the degradation of multiple target protein molecules.
Once the polyubiquitinated target protein is recognized and degraded by the proteasome, the PROTAC is released from the now-disassembled ternary complex. This free PROTAC molecule can then recruit another target protein and E3 ligase, initiating a new cycle of degradation. This catalytic turnover significantly enhances the potency of PROTACs, allowing them to be effective at substoichiometric concentrations.
The efficacy of a PROTAC is often measured by its DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation) values. For instance, a pomalidomide-based PROTAC designed to degrade histone deacetylase 8 (HDAC8), ZQ-23, exhibited a DC₅₀ of 147 nM and a Dₘₐₓ of 93%. nih.gov The kinetics of degradation are also an important parameter. In the case of ZQ-23, degradation of HDAC8 was observed to begin approximately 2 hours after treatment, with maximal degradation achieved at 10 hours. nih.gov
| PROTAC | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Time to Max Degradation (h) |
| ZQ-23 | HDAC8 | 147 | 93 | 10 |
Assessment of Target Protein Selectivity and Specificity
The selectivity of a PROTAC is a critical determinant of its therapeutic window and potential off-target effects. The specificity of a this compound-based PROTAC is determined by the ligand attached to the propargyl group, which dictates its affinity for the intended target protein.
However, the pomalidomide moiety itself can independently recruit and induce the degradation of certain endogenous proteins, particularly zinc-finger (ZF) proteins. researchgate.netnih.govbiorxiv.org This can lead to off-target effects. For example, pomalidomide is known to induce the degradation of the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov
Therefore, assessing the selectivity of a novel pomalidomide-based PROTAC involves evaluating its degradation profile against both the intended target and known off-target proteins. This is often done using techniques like Western blotting and quantitative mass spectrometry-based proteomics.
For example, the HDAC8 degrader ZQ-23 was found to be highly selective for HDAC8, with no observed degradation of HDAC1 and HDAC3. nih.gov This selectivity is crucial, as non-selective HDAC inhibition can lead to toxicity.
Strategies to improve the selectivity of pomalidomide-based PROTACs include modifying the pomalidomide scaffold to reduce its affinity for endogenous ZF proteins while maintaining its ability to recruit CRBN. researchgate.net
| Compound | Target | Off-Target Effects |
| Pomalidomide | IKZF1, IKZF3 | - |
| ZQ-23 | HDAC8 | No degradation of HDAC1, HDAC3 |
Applications of Pomalidomide Peg3 Propargyl in Chemical Biology and Drug Discovery Research
Design and Synthesis of Novel Chemical Probes for TPD
The strategy of Targeted Protein Degradation (TPD) has become a powerful modality in chemical biology and medicinal chemistry to eliminate specific proteins rather than just inhibiting their function. scholaris.ca A key technology in this field is the use of Proteolysis-Targeting Chimeras (PROTACs), which are heterobifunctional molecules that recruit an E3 ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome. bpsbioscience.com
Pomalidomide-PEG3-propargyl is specifically designed as a "degrader building block" for the streamlined synthesis of PROTACs and other chemical probes for TPD. tenovapharma.comtenovapharma.com Its structure is optimized for this purpose:
Pomalidomide (B1683931): This immunomodulatory drug (IMiD) derivative is a well-characterized binder of the CRBN E3 ligase. nih.govnih.gov By incorporating pomalidomide, the resulting PROTAC can hijack the CRL4^CRBN^ complex, one of the most widely utilized E3 ligases in TPD. scholaris.canih.gov
PEG3 Linker: The polyethylene (B3416737) glycol linker provides the necessary flexibility and length to span the distance between the E3 ligase and the target protein, facilitating the formation of a productive ternary complex (E3 ligase-PROTAC-target protein). The linker's properties can significantly influence the efficacy and selectivity of the degrader. sigmaaldrich.com
Propargyl Group: The terminal alkyne (propargyl) group is a key reactive handle for conjugation. It enables the use of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific 'click chemistry' reaction. This allows researchers to readily attach the this compound unit to a ligand for a specific protein of interest that has been functionalized with an azide (B81097) group. tenovapharma.com
This modular approach allows for the rapid generation of libraries of chemical probes with varied target-binding ligands, which is essential for optimizing degrader potency and selectivity. nih.govnih.gov For example, researchers have successfully synthesized novel PROTACs targeting the Epidermal Growth Factor Receptor (EGFR) by coupling EGFR inhibitors with pomalidomide-based building blocks. nih.gov The synthesis of these complex molecules is often improved by optimizing reaction conditions to increase yields and reduce byproducts. nih.gov
| Component | Function in Chemical Probe Design |
| Pomalidomide | Recruits the Cereblon (CRBN) E3 ubiquitin ligase. nih.gov |
| PEG3 Linker | Provides optimal spacing and solubility for ternary complex formation. sigmaaldrich.com |
| Propargyl Group | Enables efficient conjugation to target protein ligands via click chemistry. tenovapharma.com |
High-Throughput Screening Platforms for Degrader Identification
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify those with desired biological activity. nih.govresearchgate.net In the context of TPD, HTS platforms are crucial for discovering and optimizing novel protein degraders. This compound and similar building blocks are instrumental in the development of these screening platforms.
The generation of large libraries of PROTACs is a common strategy in the preclinical development of new protein degraders. nih.gov The propargyl group on this compound facilitates the parallel synthesis needed to create these extensive libraries. sigmaaldrich.com Once a library is created, HTS assays can be employed to screen for effective degraders. These assays often rely on measuring the reduction in the levels of the target protein.
Furthermore, the intrinsic fluorescence of the pomalidomide scaffold can be exploited to develop high-throughput imaging methods. rsc.org This property allows for the rapid screening of degrader candidates by visualizing their uptake and localization within cells using fluorescence microscopy. scholaris.ca This approach provides valuable information about a compound's cell permeability and distribution, which are critical parameters for its effectiveness.
HTS platforms used for degrader identification can include:
Luminescence-based assays: These can measure the amount of remaining target protein, often via an antibody-based detection method like ELISA or by using engineered reporter systems.
Fluorescence-based imaging: As mentioned, the fluorescence of the pomalidomide core can be used to assess cellular uptake and engagement. rsc.org
Scintillation Proximity Assays (SPA): This HTS technology can be adapted to measure the binding and activity of diverse drug targets, making it potentially applicable for screening degrader libraries. researchgate.net
The combination of modular synthesis, enabled by building blocks like this compound, and HTS platforms accelerates the discovery of potent and selective protein degraders. sigmaaldrich.comnih.gov
| HTS Application | Role of this compound | Research Finding |
| PROTAC Library Synthesis | Serves as a key building block for parallel synthesis of diverse degraders. sigmaaldrich.com | Optimized synthesis strategies allow for the rapid preparation of degrader libraries, crucial for exploring structure-activity relationships. nih.gov |
| Fluorescence Imaging | The pomalidomide core possesses intrinsic fluorescent properties. scholaris.carsc.org | The fluorescence can be utilized in high-throughput imaging to screen for protein degrader candidates and assess cell permeability. rsc.org |
Emerging Trends and Future Research Trajectories for Pomalidomide Peg3 Propargyl Conjugates
Innovations in Linker Chemistry for Optimized Degradation
The linker is a critical component of Pomalidomide-PEG3-propargyl, a heterobifunctional molecule designed for targeted protein degradation. This linker connects pomalidomide (B1683931), which binds to the E3 ubiquitin ligase Cereblon (CRBN), to a warhead that targets a protein of interest (POI). The nature of the linker, including its length, composition, and attachment points, significantly influences the efficacy and physicochemical properties of the resulting PROTAC (Proteolysis Targeting Chimera). nih.gov
Initially, research in the PROTAC field focused heavily on developing potent E3 ligase binders and expanding the range of targetable proteins. nih.gov However, it has become increasingly evident that the linker is not merely a passive connector but plays a crucial role in the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for ubiquitination and subsequent degradation of the POI. nih.govpromegaconnections.com
Recent innovations have moved beyond simple alkyl and polyethylene (B3416737) glycol (PEG) chains to more sophisticated designs. nih.gov The PEG3 component of this compound provides a degree of flexibility and hydrophilicity, which can enhance solubility and cell permeability. researchgate.net However, long, flexible linkers can sometimes lead to increased susceptibility to oxidative metabolism. To address this, current strategies involve incorporating rigid motifs like heterocyclic scaffolds (e.g., piperazine, piperidines) and alkynes into the linker. nih.gov These rigid elements can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to improved degradation efficiency.
The propargyl group in this compound offers a versatile handle for "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and allows for the rapid and modular synthesis of PROTAC libraries with varying warheads, linker lengths, and attachment points. nih.gov This modularity is invaluable for optimizing the degrader for a specific target. nih.gov
Furthermore, photoswitchable linkers, often incorporating azobenzene (B91143) moieties, are being explored. These linkers can undergo reversible cis-trans isomerization upon irradiation with specific wavelengths of light, allowing for spatiotemporal control over PROTAC activity. This could be particularly useful for minimizing off-target effects and studying the dynamics of protein degradation with high precision.
The optimization of linker length and composition is still largely an empirical process, often requiring the synthesis and screening of extensive compound libraries. However, the goal is to develop linkers that not only optimize degradation potency but also confer favorable pharmacokinetic and pharmacodynamic properties to the PROTAC molecule. researchgate.net
Diversification of E3 Ligase Recruiters Beyond Cereblon in Conjugates
The majority of PROTACs developed to date, including those based on the this compound scaffold, utilize ligands for the E3 ubiquitin ligases Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.gov While these have proven effective for degrading a range of target proteins, this reliance on a limited number of E3 ligases presents certain limitations. nih.gov Not all protein targets can be effectively degraded using CRBN or VHL recruiters, and the ubiquitous expression of these E3 ligases can lead to off-target effects. nih.govyoutube.com
Consequently, a significant area of current research is the diversification of E3 ligase recruiters. The human genome is estimated to encode over 600 E3 ligases, offering a vast and largely untapped resource for developing next-generation PROTACs. nih.gov The discovery and validation of new E3 ligase ligands would expand the scope of targeted protein degradation, potentially enabling the degradation of previously intractable targets and allowing for more tissue- or cell-type-specific degradation. nih.gov
Several strategies are being employed to identify new E3 ligase ligands. These include high-throughput screening of small molecule libraries, as well as chemoproteomic and covalent ligand screening approaches. nih.gov For instance, researchers are exploring alternatives to the traditional immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its analogs (pomalidomide, lenalidomide) for recruiting CRBN. nih.govresearchgate.net One such alternative is the phenyl dihydrouracil (B119008) (PD) scaffold, which has shown improved chemical stability and avoids the chiral center present in many IMiDs. nih.gov
Beyond CRBN, other E3 ligases such as MDM2 and cIAP have been successfully recruited by small-molecule ligands. nih.govresearchgate.net The development of ligands for novel E3 ligases could allow for the creation of PROTACs with distinct degradation profiles and improved selectivity. For example, a PROTAC that recruits a tissue-specific E3 ligase could potentially degrade a target protein only in the desired tissue, thereby reducing systemic toxicity.
The modular nature of this compound, with its propargyl handle for click chemistry, makes it an adaptable platform for incorporating newly discovered E3 ligase ligands. By replacing the pomalidomide moiety with a ligand for a different E3 ligase, researchers can rapidly generate and test new PROTACs with altered E3 ligase specificity. This adaptability is crucial for advancing the field of targeted protein degradation and developing more effective and safer therapeutics.
Exploration of Alternative Bioorthogonal Ligation Chemistries
The propargyl group in this compound is a key functional handle that enables its conjugation to a target-binding warhead, typically through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." nih.gov This reaction is highly efficient and specific, allowing for the reliable formation of a stable triazole linkage. However, the field of bioorthogonal chemistry is continuously evolving, offering a growing toolbox of reactions that could be applied to PROTAC synthesis and activation. acs.orgnih.gov
Bioorthogonal reactions are chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org This property is particularly attractive for strategies that aim to assemble or activate PROTACs in situ. nih.gov
One area of exploration is the use of strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov Unlike CuAAC, SPAAC does not require a copper catalyst, which can be toxic to cells. nih.gov This makes it a more biocompatible option for applications involving live cells or in vivo studies. The propargyl group of this compound could readily participate in SPAAC reactions with an azide-functionalized warhead.
Inverse-electron-demand Diels-Alder (iEDDA) reactions are another powerful bioorthogonal tool. nih.gov These reactions, typically between a tetrazine and a strained alkene or alkyne, are known for their exceptionally fast reaction rates. nih.govoregonstate.edu Researchers have developed strategies where a PROTAC is "caged" with a reactive group that can be removed via an iEDDA reaction, thereby activating the degrader at a specific site. nih.gov For instance, a PROTAC could be functionalized with a tetrazine, which then reacts with a targeted, dienophile-containing molecule to release the active PROTAC.
The Staudinger ligation, one of the earliest developed bioorthogonal reactions, involves the reaction of an azide (B81097) with a phosphine. acs.orgnih.gov While generally slower than click chemistry, "traceless" versions of the Staudinger ligation have been developed that result in the formation of a native amide bond, which could be advantageous in certain PROTAC designs. nih.gov
Other emerging bioorthogonal reactions include oxime and hydrazone ligations, which involve the reaction of an aldehyde or ketone with an aminooxy or hydrazine (B178648) group, respectively. acs.orgnih.gov These reactions are also catalyst-free and have been widely used for bioconjugation.
The exploration of these alternative ligation chemistries offers exciting possibilities for the development of more sophisticated PROTAC strategies. These could include prodrug approaches where the PROTAC is assembled or activated in a tumor-specific manner, leading to enhanced therapeutic efficacy and reduced side effects. nih.govacs.org The versatility of the propargyl group makes this compound an ideal starting point for exploring these innovative bioorthogonal approaches.
Computational and Structural Biology-Guided Design of Advanced Degraders
The rational design of highly effective and selective PROTACs is a significant challenge due to the complexity of the ternary complex (POI-PROTAC-E3 ligase). dundee.ac.uk The traditional approach of synthesizing and screening large libraries of compounds is time-consuming and resource-intensive. nih.gov To address this, computational modeling and structural biology techniques are increasingly being employed to guide the design of advanced degraders. researchgate.netresearchgate.net
Computational approaches play a crucial role in predicting the structure and stability of the ternary complex. researchgate.net Various software and algorithms have been developed to model the interactions between the POI, the PROTAC, and the E3 ligase. nih.gov These models can help to identify optimal linker lengths, compositions, and attachment points that promote favorable protein-protein interactions within the ternary complex. researchgate.net By virtually screening potential PROTAC candidates, researchers can prioritize the synthesis of molecules with the highest probability of success, thereby accelerating the discovery process. nih.gov
Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), provide invaluable high-resolution insights into the atomic details of ternary complexes. nih.govnanoimagingservices.comdundee.ac.uk These structures can reveal the specific molecular interactions that drive complex formation and stability, offering a blueprint for the rational design of more potent and selective degraders. researchgate.net For example, structural information can guide the modification of the linker to alleviate steric clashes or to introduce new, favorable interactions between the POI and the E3 ligase. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for achieving high-purity Pomalidomide-PEG3-propargyl, and what analytical techniques validate its structural integrity?
- Methodological Answer :
- Synthesis : Use stepwise conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the propargyl-PEG3 moiety to the pomalidomide scaffold. Purify intermediates via reverse-phase HPLC to eliminate unreacted precursors .
- Validation : Confirm structure using / NMR for functional group analysis and high-resolution mass spectrometry (HRMS) for molecular weight verification. Cross-reference with published spectral data for pomalidomide derivatives .
Q. How does the PEG3 linker in this compound influence its physicochemical properties and biocompatibility?
- Methodological Answer :
- Solubility : Perform dynamic light scattering (DLS) to measure hydrodynamic radius in aqueous buffers (e.g., PBS) and compare with non-PEGylated analogs. PEG3 reduces aggregation and enhances solubility in polar solvents .
- Biocompatibility : Conduct in vitro serum stability assays (e.g., incubation in human serum at 37°C for 24 hours) to assess degradation resistance. PEG3 minimizes immunogenicity by shielding the pomalidomide core .
Advanced Research Questions
Q. What experimental designs are optimal for assessing target engagement and degradation efficiency of this compound-based PROTACs?
- Methodological Answer :
- Target Engagement : Use surface plasmon resonance (SPR) to quantify binding kinetics between the PROTAC and E3 ligase (e.g., cereblon). Include negative controls (e.g., ligand-scrambled analogs) .
- Degradation Efficiency : Perform Western blotting to monitor ubiquitination and proteasomal degradation of target proteins (e.g., IKZF1/3 in multiple myeloma cells). Calculate DC (half-maximal degradation concentration) via dose-response curves .
Q. How should researchers address contradictions in cellular uptake data between fluorescently tagged vs. untagged this compound conjugates?
- Methodological Answer :
- Tag Validation : Confirm fluorescent tag integrity using mass spectrometry and competitive inhibition assays (e.g., excess untagged compound to block uptake). Use confocal microscopy to track subcellular localization .
- Quantitative Comparison : Apply flow cytometry to compare uptake kinetics in isogenic cell lines (e.g., wild-type vs. endocytosis-deficient mutants). Normalize data to protein content or cell count .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in pharmacokinetic (PK) profiles reported for this compound across different studies?
- Methodological Answer :
- Experimental Harmonization : Standardize administration routes (e.g., intravenous vs. subcutaneous) and formulation buffers (e.g., PBS vs. DMSO/PEG400) to minimize variability. Use in silico PK modeling (e.g., GastroPlus) to predict absorption differences .
- Data Normalization : Compare area under the curve (AUC) values normalized to body surface area or organ weight. Include metadata on animal strain, diet, and circadian rhythm in analysis .
Experimental Design Optimization
Q. What factorial design approaches are suitable for optimizing reaction yields in this compound synthesis?
- Methodological Answer :
- Variable Screening : Use a 2 factorial design to test critical factors (e.g., catalyst concentration, temperature, reaction time). Analyze main effects and interactions via ANOVA .
- Response Surface Methodology (RSM) : Apply central composite design (CCD) to identify optimal conditions for yield maximization. Validate predictions with triplicate runs .
Characterization and Stability
Q. What protocols ensure long-term stability of this compound in storage?
- Methodological Answer :
- Storage Conditions : Test stability under argon vs. ambient atmosphere at -20°C, 4°C, and room temperature. Monitor degradation via HPLC at 0, 1, 3, and 6 months .
- Lyophilization : Assess freeze-dried formulations for reconstitution efficiency and particle size distribution (Malvern Zetasizer). Add cryoprotectants (e.g., trehalose) if aggregation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
